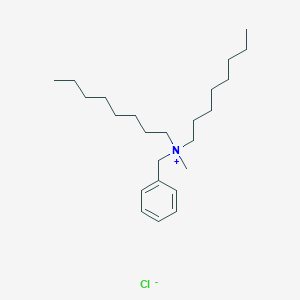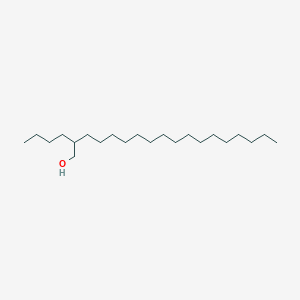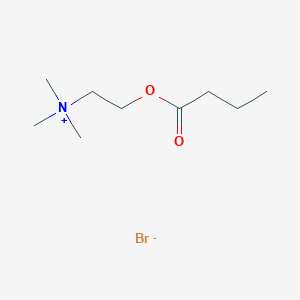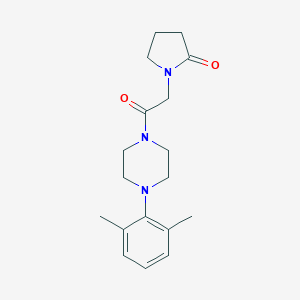
Benzylmethyldioctylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylmethyldioctylammonium chloride, also known as BAC, is a quaternary ammonium compound that is widely used in various fields such as pharmaceuticals, biotechnology, and analytical chemistry. BAC has a unique structure that makes it an ideal reagent for different applications.
Mécanisme D'action
The mechanism of action of Benzylmethyldioctylammonium chloride is based on its ability to interact with biological membranes. Benzylmethyldioctylammonium chloride is a cationic surfactant that can bind to the negatively charged phospholipids in the membrane. This interaction can lead to the disruption of the membrane structure and the alteration of its permeability. Benzylmethyldioctylammonium chloride can also interact with proteins and enzymes, leading to their denaturation or inhibition.
Effets Biochimiques Et Physiologiques
Benzylmethyldioctylammonium chloride can have both biochemical and physiological effects on living organisms. In vitro studies have shown that Benzylmethyldioctylammonium chloride can induce cytotoxicity and genotoxicity in various cell lines. Benzylmethyldioctylammonium chloride can also affect the activity of enzymes and proteins, leading to changes in cellular metabolism. In vivo studies have shown that Benzylmethyldioctylammonium chloride can cause respiratory distress, skin irritation, and eye irritation in animals. However, the toxicity of Benzylmethyldioctylammonium chloride is dependent on the concentration and exposure time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzylmethyldioctylammonium chloride in lab experiments is its ability to solubilize hydrophobic compounds. Benzylmethyldioctylammonium chloride can also act as a phase transfer catalyst, allowing for the transfer of reactants between aqueous and organic phases. However, Benzylmethyldioctylammonium chloride can also interfere with the activity of enzymes and proteins, leading to false results. In addition, the toxicity of Benzylmethyldioctylammonium chloride can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Benzylmethyldioctylammonium chloride in scientific research. One area of research is the development of novel drug delivery systems using Benzylmethyldioctylammonium chloride as a carrier. Benzylmethyldioctylammonium chloride can also be used in the preparation of functionalized surfaces for biosensors and other analytical applications. In addition, the use of Benzylmethyldioctylammonium chloride in the modification of biomolecules such as proteins and DNA is an area of active research. Further studies are needed to fully understand the toxicity and potential health effects of Benzylmethyldioctylammonium chloride on living organisms.
Conclusion
Benzylmethyldioctylammonium chloride is a versatile quaternary ammonium compound that has a wide range of applications in scientific research. Its unique properties make it an ideal reagent for various chemical reactions and biological studies. However, the toxicity of Benzylmethyldioctylammonium chloride should be carefully considered when using it in lab experiments. Further research is needed to fully understand the potential applications and health effects of Benzylmethyldioctylammonium chloride.
Méthodes De Synthèse
Benzylmethyldioctylammonium chloride can be synthesized through the reaction of benzyl chloride, dimethyloctylamine, and methyl chloride. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through crystallization or distillation. The synthesis method of Benzylmethyldioctylammonium chloride is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Benzylmethyldioctylammonium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant, a phase transfer catalyst, and a reagent for various chemical reactions. Benzylmethyldioctylammonium chloride has been used in the synthesis of nanoparticles, the preparation of functionalized surfaces, and the modification of biomolecules. In addition, Benzylmethyldioctylammonium chloride has been used in the development of novel drug delivery systems and the study of biological membranes.
Propriétés
Numéro CAS |
16345-80-5 |
|---|---|
Nom du produit |
Benzylmethyldioctylammonium chloride |
Formule moléculaire |
C24H44ClN |
Poids moléculaire |
382.1 g/mol |
Nom IUPAC |
benzyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-4-6-8-10-12-17-21-25(3,22-18-13-11-9-7-5-2)23-24-19-15-14-16-20-24;/h14-16,19-20H,4-13,17-18,21-23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RBTBCRUCRQHZLB-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Autres numéros CAS |
16345-80-5 |
Synonymes |
benzylmethyldioctylammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)











